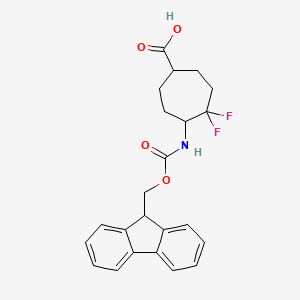
5-(9H-Fluoren-9-ylmethoxycarbonylamino)-4,4-difluorocycloheptane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(9H-Fluoren-9-ylmethoxycarbonylamino)-4,4-difluorocycloheptane-1-carboxylic acid is a useful research compound. Its molecular formula is C23H23F2NO4 and its molecular weight is 415.437. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
5-(9H-Fluoren-9-ylmethoxycarbonylamino)-4,4-difluorocycloheptane-1-carboxylic acid, also known as Fmoc-Difluoro-Cycloheptane Carboxylic Acid, is a compound of significant interest in medicinal chemistry and peptide synthesis. Its unique structure, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group and difluorocycloheptane moiety, endows it with distinct biological activities and applications.
- Molecular Formula : C24H25F2NO4
- Molecular Weight : 429.46 g/mol
- CAS Number : 2276607-04-4
Biological Activity
The biological activity of this compound primarily stems from its structural characteristics that facilitate interactions with various biological targets. Key areas of interest include:
- Enzyme Inhibition : The presence of the difluoro group enhances the compound's ability to interact with enzymes, potentially acting as an inhibitor for specific pathways.
- Peptide Synthesis : The Fmoc group allows for easy incorporation into peptide chains, making it valuable in synthesizing peptide-based drugs.
- Binding Affinity : Studies have shown that compounds with similar structures exhibit significant binding affinities to biological receptors, which may lead to therapeutic applications.
The mechanism by which this compound exerts its effects involves:
- Interaction with Receptors : The compound can bind to specific receptors or enzymes, modifying their activity.
- Stability and Reactivity : The Fmoc group provides stability during synthesis and can be removed under mild conditions, facilitating further reactions.
Case Studies
- Peptide Synthesis Applications : Research has demonstrated the successful incorporation of this compound into peptide sequences, enhancing the stability and bioactivity of the resultant peptides .
- Therapeutic Potential : A study highlighted its potential in developing therapeutics for conditions requiring enzyme modulation due to its inhibitory properties.
Data Table of Biological Activity
Propiedades
IUPAC Name |
5-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4-difluorocycloheptane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23F2NO4/c24-23(25)12-11-14(21(27)28)9-10-20(23)26-22(29)30-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19-20H,9-13H2,(H,26,29)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPVVTAWJXGNYIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(CCC1C(=O)O)(F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













